REACTION_SMILES
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[S:13]1[C:14](=[O:19])[NH:15][C:16](=[O:18])[CH2:17]1.[n:1]1[cH:2][cH:3][n:4][c:5]2[cH:6][c:7]([CH:11]=[O:12])[cH:8][cH:9][c:10]12>>[n:1]1[cH:2][cH:3][n:4][c:5]2[cH:6][c:7]([CH:11]=[C:17]3[S:13][C:14](=[O:19])[NH:15][C:16]3=[O:18])[cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2nccnc2c1
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Name
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Type
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product
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Smiles
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O=C1NC(=O)C(=Cc2ccc3nccnc3c2)S1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |